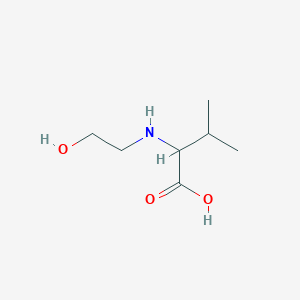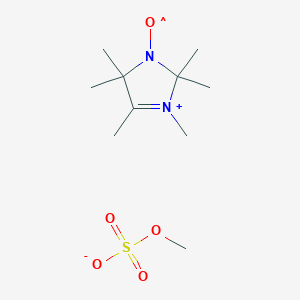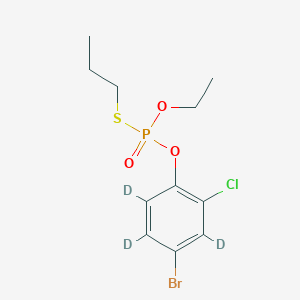
N-(2-Hydroxyethyl)valine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Hydroxyethyl)valine is a compound formed by the reaction of ethylene oxide with the N-terminal valine of hemoglobin. It is often used as a biomarker for exposure to ethylene oxide, a genotoxic industrial chemical and sterilant. This compound is significant in toxicology and environmental health studies due to its role in monitoring exposure to harmful substances.
准备方法
Synthetic Routes and Reaction Conditions
N-(2-Hydroxyethyl)valine is typically synthesized through the reaction of ethylene oxide with valine. The reaction involves the nucleophilic attack of the amino group of valine on the ethylene oxide, resulting in the formation of the N-(2-hydroxyethyl) derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of ethylene oxide and valine in a controlled environment. The reaction is monitored to ensure the complete conversion of valine to this compound. The product is then purified using techniques such as chromatography to obtain a high-purity compound suitable for use in various applications.
化学反应分析
Types of Reactions
N-(2-Hydroxyethyl)valine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
N-(2-Hydroxyethyl)valine has several scientific research applications, including:
Toxicology: Used as a biomarker for exposure to ethylene oxide, helping to monitor and assess the risk of exposure to this harmful chemical.
Environmental Health: Used in studies to evaluate the impact of environmental pollutants on human health.
Medicine: Investigated for its potential role in understanding the mechanisms of diseases related to exposure to toxic substances.
Chemistry: Used in studies to understand the reactivity and behavior of amino acid derivatives.
作用机制
N-(2-Hydroxyethyl)valine exerts its effects through the formation of covalent adducts with hemoglobin. Ethylene oxide reacts with the N-terminal valine of hemoglobin to form this compound. This adduct formation is used as a biomarker to monitor exposure to ethylene oxide. The molecular targets involved include the amino groups of valine and the reactive epoxide group of ethylene oxide.
相似化合物的比较
Similar Compounds
N-(2-Hydroxypropyl)valine: Formed by the reaction of propylene oxide with valine.
N-(2-Cyanoethyl)valine: Formed by the reaction of acrylonitrile with valine.
N-(2-Carbonamide ethyl)valine: Formed by the reaction of acrylamide with valine.
N-(2-Hydroxy-2-carbonamide ethyl)valine: Formed by the reaction of glycidamide with valine.
Uniqueness
N-(2-Hydroxyethyl)valine is unique due to its specific formation from ethylene oxide, a widely used industrial chemical. Its role as a biomarker for ethylene oxide exposure makes it particularly valuable in toxicology and environmental health studies. The formation of similar compounds from other epoxides and reactive chemicals highlights the specificity of this compound for monitoring ethylene oxide exposure.
属性
IUPAC Name |
2-(2-hydroxyethylamino)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-5(2)6(7(10)11)8-3-4-9/h5-6,8-9H,3-4H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNYQRXDVGKEIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21768-51-4 |
Source


|
| Record name | 2-Hydroxyethylvaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021768514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Hydroxyethylamino)-3-methylbutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-Ethyl-N-isopropylpropan-2-aminium 3-(2,3-difluoro-4-nitrophenyl)-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12060760.png)


![1-[(3R,3aS,5S,6S,7aR)-3a,6-dihydroxy-7a-methyl-3-propan-2-yl-2,3,4,5,6,7-hexahydro-1H-inden-5-yl]ethanone](/img/structure/B12060776.png)






